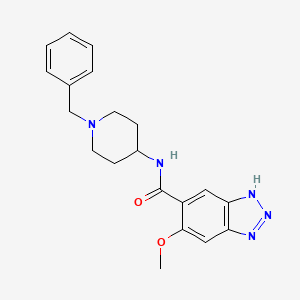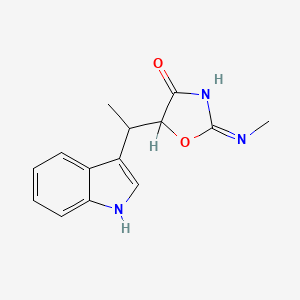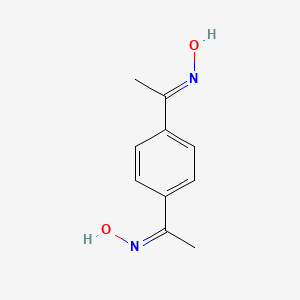
Acide 5-(3-hydroxyphényl)nicotinique
Vue d'ensemble
Description
5-(3-Hydroxyphenyl)nicotinic acid is a useful research compound. Its molecular formula is C12H9NO3 and its molecular weight is 215.2 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3-Hydroxyphenyl)nicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(3-Hydroxyphenyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Hydroxyphenyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
L'acide 5-(3-hydroxyphényl)nicotinique a été étudié pour ses propriétés antibactériennes. La recherche indique que les dérivés de l'acide nicotinique, y compris ce composé, sont prometteurs pour lutter contre les souches bactériennes. Par exemple, les dérivés de la nicotinamide ont été testés contre diverses bactéries Gram-positives et Gram-négatives, montrant des effets inhibiteurs significatifs .
Propriétés anti-biofilm
En plus de son activité antibactérienne, ce composé a également été évalué pour sa capacité à prévenir la formation de biofilms. Les biofilms sont des communautés complexes de bactéries qui sont résistantes aux antibiotiques. Les dérivés de la nicotinamide, liés à l'this compound, ont montré un potentiel pour perturber la formation de biofilms, ce qui est crucial pour traiter les infections chroniques .
Chimie computationnelle
Le composé a été utilisé dans des études computationnelles pour comprendre ses propriétés électroniques. Les chercheurs ont utilisé des analyses computationnelles, telles que le tracé de contour HOMO/LUMO et les cartes du potentiel électrostatique moléculaire (MEP), pour étudier les caractéristiques électroniques des dérivés de la nicotinamide, ce qui peut informer leur réactivité et leurs interactions avec les cibles biologiques .
Synthèse de dérivés de la nicotinamide
L'this compound sert de précurseur dans la synthèse de divers dérivés de la nicotinamide. Ces dérivés ont une large gamme d'applications biologiques, y compris les activités antimicrobiennes et antifongiques. Le processus de synthèse implique souvent des techniques spectrales comme l'IR, la RMN 1H, la RMN 13C et la MS .
Études d'amarrage moléculaire
Les études d'amarrage moléculaire font partie du processus de découverte de médicaments où les composés sont évalués informatiquement pour leur affinité de liaison aux cibles biologiques. Les dérivés de la nicotinamide ont été évalués pour leur potentiel en tant qu'inhibiteurs contre des enzymes bactériennes spécifiques, ce qui pourrait conduire au développement de nouveaux médicaments antibactériens .
Activité antimicrobienne
Au-delà des effets antibactériens, les dérivés de l'this compound ont été explorés pour leurs propriétés antimicrobiennes plus larges. Cela comprend l'activité contre les champignons et autres micro-organismes, ce qui est important pour développer des traitements pour une variété de maladies infectieuses .
Évaluation de la cytotoxicité
Le profil de sécurité des composés pharmaceutiques est crucial. Les dérivés de l'this compound ont été évalués pour leur cytotoxicité, en garantissant qu'ils sont sûrs pour un développement ultérieur en agents thérapeutiques .
Applications antifongiques
Semblable à ses applications antibactériennes, ce composé a également montré une promesse dans la recherche antifongique. Les dérivés de l'acide nicotinique ont été testés contre des souches fongiques, offrant une voie potentielle pour le développement de nouveaux médicaments antifongiques .
Mécanisme D'action
Target of Action
It is known that nicotinic acid, a closely related compound, acts on the nicotinamide coenzymes precursors . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
It is known that nicotinic acid enters the cell through transporters and is metabolized to nad via the preiss–handler pathway . This pathway involves several stages and results in the formation of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in redox reactions .
Biochemical Pathways
The biochemical pathways affected by 5-(3-Hydroxyphenyl)nicotinic acid are likely to be similar to those affected by nicotinic acid. Nicotinic acid is involved in the metabolism of niacin, also known as vitamin B3 or PP . It plays a vital role in maintaining the intracellular pool of niacin, which is essential for redox metabolism and the functioning of NAD-dependent pathways .
Result of Action
It is known that nicotinic acid has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions . These effects contribute to maintaining efficient cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(3-Hydroxyphenyl)nicotinic acid. For example, the availability of nicotinic acid can impact redox cofactor metabolism during alcoholic fermentation . Suboptimal levels of nicotinic acid were correlated with slower fermentation and reduced biomass, disrupting redox balance and impeding NAD+ regeneration .
Analyse Biochimique
Biochemical Properties
5-(3-Hydroxyphenyl)nicotinic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are crucial for redox reactions in cellular metabolism. The hydroxyphenyl group in 5-(3-Hydroxyphenyl)nicotinic acid enhances its binding affinity to these coenzymes, facilitating efficient electron transfer in redox reactions .
Cellular Effects
5-(3-Hydroxyphenyl)nicotinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of G-protein-coupled receptors (GPCRs), particularly GPR109A, which is involved in anti-inflammatory responses . This modulation leads to changes in intracellular signaling cascades, affecting gene expression and metabolic pathways. Additionally, 5-(3-Hydroxyphenyl)nicotinic acid has been shown to enhance the production of anti-inflammatory cytokines, thereby contributing to its therapeutic potential in inflammatory conditions .
Molecular Mechanism
The molecular mechanism of 5-(3-Hydroxyphenyl)nicotinic acid involves its binding interactions with specific biomolecules. It acts as an agonist for GPR109A, leading to the activation of downstream signaling pathways that regulate inflammatory responses . Furthermore, 5-(3-Hydroxyphenyl)nicotinic acid can inhibit the activity of certain enzymes involved in pro-inflammatory pathways, thereby reducing the production of inflammatory mediators . These interactions at the molecular level contribute to its overall anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(3-Hydroxyphenyl)nicotinic acid have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 5-(3-Hydroxyphenyl)nicotinic acid maintains its anti-inflammatory effects, with sustained modulation of gene expression and cellular signaling pathways . These findings suggest that the compound is suitable for prolonged use in experimental settings.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 5-(3-Hydroxyphenyl)nicotinic acid vary with different dosages. At lower doses, the compound exhibits potent anti-inflammatory effects without significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
5-(3-Hydroxyphenyl)nicotinic acid is involved in several metabolic pathways, primarily those related to redox reactions and energy metabolism. It interacts with enzymes such as nicotinamide adenine dinucleotide synthetase, which is involved in the synthesis of NAD and NADP . The compound also affects metabolic flux by modulating the levels of key metabolites involved in energy production and cellular respiration .
Transport and Distribution
Within cells and tissues, 5-(3-Hydroxyphenyl)nicotinic acid is transported and distributed through specific transporters and binding proteins. It has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, the compound can accumulate in specific compartments, such as the mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 5-(3-Hydroxyphenyl)nicotinic acid is primarily within the mitochondria, where it participates in redox reactions and energy metabolism . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . This subcellular localization is crucial for its function in modulating cellular metabolism and inflammatory responses.
Propriétés
IUPAC Name |
5-(3-hydroxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-3-1-2-8(5-11)9-4-10(12(15)16)7-13-6-9/h1-7,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOZRXCJNXHMSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653501 | |
| Record name | 5-(3-Hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181452-05-0 | |
| Record name | 5-(3-Hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1181452-05-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,2'-[(1S,2S)-(+)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)phenol]](/img/structure/B1497756.png)




![2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1497778.png)



